molecular formula C12H7Cl2N3OS B2931810 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 478050-43-0

4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2931810
CAS No.: 478050-43-0
M. Wt: 312.17
InChI Key: BDXPWYOTAXYWAU-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a sulfur atom bonded to a dichlorophenyl group and a methylated isoxazolo[5,4-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfanyl group and the isoxazolo[5,4-d]pyrimidine core. One common approach is the reaction of 2,6-dichlorophenyl sulfide with a suitable isoxazolo[5,4-d]pyrimidine derivative under controlled conditions, such as the presence of a base and a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methylisoxazolo[5,4-d]pyrimidine

  • 2,6-Dichlorophenyl sulfide

  • Other isoxazolo[5,4-d]pyrimidine derivatives

Uniqueness: 4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its dichlorophenyl sulfanyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3OS/c1-6-9-11(18-17-6)15-5-16-12(9)19-10-7(13)3-2-4-8(10)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPWYOTAXYWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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